molecular formula C14H16N4O B2379892 (4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone CAS No. 1788558-10-0

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone

Cat. No. B2379892
CAS RN: 1788558-10-0
M. Wt: 256.309
InChI Key: CVFFJBQIPQJNDH-UHFFFAOYSA-N
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Description

“(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone” is a compound that contains a triazole ring, which is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It also contains a piperidine ring and a phenyl group. The compound is likely to be a white or colorless solid .


Synthesis Analysis

The synthesis of such compounds often involves the use of “Click” chemistry, a term that refers to a collection of reactions that are simple to use, wide in scope, give very high yields, and generate only inoffensive byproducts . A library of substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives were designed, synthesized and screened for their in vitro cytotoxic activity .


Molecular Structure Analysis

The molecular structure of this compound includes a planar triazole ring . The triazole ring is almost coplanar with the pendant thio­urea residue and slightly twisted with respect to the triazole ring .


Chemical Reactions Analysis

The chemical reactions involving this compound could include interactions with other molecules via hydrogen bonding . The compound may also undergo Suzuki–Miyaura cross-coupling reactions .


Physical And Chemical Properties Analysis

The compound is likely to be a white or colorless solid that is highly soluble in water and other polar solvents . The IR absorption spectra of similar compounds were characterized by the presence of two signals for C=O groups at 1650–1712 cm−1 .

Future Directions

The future research directions could include further exploration of the compound’s biological activities and potential applications in drug development. The compound’s interactions with proteins and its potential as an inhibitor of certain enzymes could also be areas of interest .

properties

IUPAC Name

phenyl-[4-(triazol-1-yl)piperidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H16N4O/c19-14(12-4-2-1-3-5-12)17-9-6-13(7-10-17)18-11-8-15-16-18/h1-5,8,11,13H,6-7,9-10H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CVFFJBQIPQJNDH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1N2C=CN=N2)C(=O)C3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H16N4O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

256.30 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(4-(1H-1,2,3-triazol-1-yl)piperidin-1-yl)(phenyl)methanone

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